Bicalutamide-d4: A Technical Overview for Researchers
Bicalutamide-d4: A Technical Overview for Researchers
For researchers, scientists, and drug development professionals, this document provides an in-depth guide to the chemical properties, structure, and application of Bicalutamide-d4. This deuterated analog of the non-steroidal antiandrogen, Bicalutamide, serves as a critical internal standard for its quantification in biological matrices.
Core Chemical Properties and Structure
Bicalutamide-d4 is structurally identical to Bicalutamide, with the exception of four deuterium atoms on the fluorophenyl ring. This isotopic labeling provides a distinct mass signature for mass spectrometry-based detection without significantly altering its chemical behavior.
| Property | Data |
| Chemical Name | N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl-2,3,5,6-d4)sulfonyl]-2-hydroxy-2-methyl-propanamide[1] |
| Synonyms | N-[4-Cyano-3-trifluoromethyl)phenyl]- 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide-d4; ICI-176334-d4; Casodex-d4[2][3] |
| Molecular Formula | C₁₈H₁₀D₄F₄N₂O₄S[1][3] |
| Molecular Weight | 434.4 g/mol [1][3][4] |
| CAS Number | 1185035-71-5[1][2][3] |
| Physical State | Solid[1][5] |
| Purity | ≥95%[3], ≥99% deuterated forms (d₁-d₄)[1] |
| Solubility | Soluble in DMSO and Methanol[1] |
| SMILES | [2H]C1=C(C(=C(C(=C1F)[2H])[2H])S(=O)(=O)CC(C)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O)[2H][2] |
| InChI Key | LKJPYSCBVHEWIU-ZDPIWEEJSA-N[1][2] |
Mechanism of Action: Androgen Receptor Antagonism
Bicalutamide, and by extension its deuterated form, functions as a pure, non-steroidal androgen receptor (AR) antagonist.[1][6] It competitively binds to the AR, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT).[7][8] This blockade inhibits the translocation of the receptor to the nucleus, thereby preventing the activation of androgen-responsive genes that are crucial for prostate cell proliferation and survival. This mechanism is fundamental to its therapeutic use in treating prostate cancer.[6]
Experimental Protocols
Use as an Internal Standard for Quantification
Bicalutamide-d4 is primarily intended for use as an internal standard for the quantification of bicalutamide in biological samples by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Objective: To accurately quantify the concentration of Bicalutamide in a biological matrix (e.g., plasma, serum).
Methodology:
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Sample Preparation: A known amount of Bicalutamide-d4 solution is spiked into the biological sample containing the unknown quantity of Bicalutamide.
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Extraction: The Bicalutamide and Bicalutamide-d4 are extracted from the biological matrix using an appropriate solvent (e.g., through liquid-liquid extraction or solid-phase extraction).
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Analysis by LC-MS/MS:
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The extracted sample is injected into an LC system coupled to a tandem mass spectrometer (MS/MS).
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The two compounds are separated chromatographically.
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The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both Bicalutamide and Bicalutamide-d4 (Multiple Reaction Monitoring - MRM).
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Quantification: The ratio of the peak area of Bicalutamide to the peak area of Bicalutamide-d4 is calculated. This ratio is then used to determine the concentration of Bicalutamide in the original sample by comparing it to a standard curve prepared with known concentrations of Bicalutamide and a constant concentration of Bicalutamide-d4.
Synthesis Outline
The synthesis of Bicalutamide-d4 follows established routes for Bicalutamide, utilizing a deuterated starting material. A common industrial synthesis involves the reaction of 3-Trifluoromethyl-4-cyanoaniline with methacryloyl chloride, followed by epoxidation. The resulting epoxide ring is then opened by a deuterated fluorothiophenol, and a subsequent oxidation step yields the final product.[9]
Key Steps:
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Amide Formation: Reaction of 3-Trifluoromethyl-4-cyanoaniline with methacryloyl chloride.
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Epoxidation: Formation of an epoxide from the acrylamide intermediate.
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Thioether Formation: Ring-opening of the epoxide with 4-fluoro-d4-thiophenol.
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Oxidation: Oxidation of the resulting thioether to a sulfone to yield Bicalutamide-d4.
Detailed synthetic procedures for analogous non-deuterated compounds can be found in the literature, providing a template for this synthesis.[9][10] It's important to note that reaction conditions may require optimization for the deuterated analog.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Bicalutamide-d4 | C18H14F4N2O4S | CID 49849567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. (R)-Bicalutamide-d4 | C18H14F4N2O4S | CID 46780799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Bicalutamide - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Bicalutamide? [synapse.patsnap.com]
- 9. WO2012042532A1 - Process for preparing bicalutamide - Google Patents [patents.google.com]
- 10. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
